
磺胺多辛 D3
描述
Sulfadoxine D3 is a deuterium labeled Sulfadoxine . It is a long-acting sulfonamide that is used, usually in combination with other drugs, for respiratory, urinary tract, and malarial infections . It is also an isotopically labeled compound of sulfonamide antibiotics .
Synthesis Analysis
The synthesis of Sulfadoxine D3 involves the use of 4-Amino-N-[5-methoxy-6-(methoxy-d3)-4-pyrimidinyl]benzenesulfonamide . It is typically utilized as an analytical standard in chromatographic investigations .Molecular Structure Analysis
The molecular formula of Sulfadoxine D3 is C12D3H11N4O4S . The structure of Sulfadoxine D3 includes a pyrimidine ring substituted with amino and methoxy groups .Chemical Reactions Analysis
Sulfadoxine D3, like other sulfonamides, competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . This inhibits the synthesis of folic acid, which is vital for cell growth in Plasmodium falciparum .Physical And Chemical Properties Analysis
Sulfadoxine D3 has a molecular weight of 316.37 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 125 Ų .科学研究应用
1. 疟原虫的耐药机制研究
磺胺多辛通常与乙胺嘧啶(Fansidar)联合使用,用于治疗恶性疟原虫疟疾。研究表明,由于二氢蝶酸合酶酶的磺胺多辛结合位点中特定的氨基酸差异,恶性疟原虫对磺胺多辛表现出天然耐药性。这种耐药机制对于了解疟疾治疗和开发新的抗疟策略至关重要 (Korsinczky 等,2004)。
2. 抗叶酸抗疟药耐药性分析
已经研究了非洲东南部对磺胺多辛-乙胺嘧啶的耐药性,以了解耐药疟原虫的遗传进化和传播。研究发现,赋予对磺胺多辛-乙胺嘧啶产生耐药性的 dhfr 和 dhps 基因中的耐药等位基因已经传播到很远的地理距离,这强调了基因流动在非洲国家耐药性发展中的作用 (Roper 等,2003)。
3. 疟疾耐药基因型的区域差异
绘制非洲磺胺多辛-乙胺嘧啶耐药负责基因型的研究发现了显著的区域差异。在西非,一种“部分耐药”基因型占主导地位,而在东非,一种“完全耐药”基因型很常见。这种区域差异对于疟疾治疗和预防策略至关重要 (Naidoo & Roper, 2013)。
4. 环境修复中磺胺多辛的生物降解
一项研究发现了一种能够降解磺胺多辛的细菌菌株,即 Pseudomonas sp. DX7,这对于解决有关磺胺类药物污染的环境问题非常重要。这一发现对磺胺多辛污染环境的生物修复具有重要意义 (Zhang 等,2012)。
5. 疟疾治疗中的药代动力学和治疗效果
关于磺胺多辛-乙胺嘧啶药代动力学与其在疟疾治疗中的治疗效果之间的关联性的研究,突出了治疗结果的复杂性。该研究表明,药物的血液浓度可能会影响耐药性恶性疟原虫基因型的清除,从而为有效的疟疾治疗策略提供见解 (Dzinjalamala 等,2005)。
6. 药代动力学研究中的分析方法
建立一种用于测定人血浆中磺胺多辛和乙胺嘧啶的 LC-MS/MS 方法,有助于理解这些药物的药代动力学。此类方法对于研究药物疗效和安全性至关重要 (Chen, 2009)。
作用机制
Target of Action
Sulfadoxine D3 primarily targets two enzymes: Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .
Mode of Action
Sulfadoxine D3, being a sulfonamide antibiotic, acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, Sulfadoxine D3 interferes with the synthesis of folic acid . This disruption in the folic acid pathway hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .
Biochemical Pathways
The primary biochemical pathway affected by Sulfadoxine D3 is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, Sulfadoxine D3 prevents the conversion of PABA to folic acid . This disruption leads to a deficiency of folic acid, a vital nutrient for the Plasmodium parasite. As a result, the parasite has difficulty reproducing .
Pharmacokinetics
The pharmacokinetics of Sulfadoxine D3 involves its absorption, distribution, metabolism, and excretion (ADME). The population pharmacokinetics of Sulfadoxine D3 is best described by a one-compartment disposition model with first-order absorption and elimination . Factors such as body weight, age, and nutritional status significantly influence the pharmacokinetics of Sulfadoxine D3 .
Result of Action
The primary result of Sulfadoxine D3’s action is the inhibition of the growth and reproduction of the Plasmodium parasite . By interfering with the synthesis of folic acid, Sulfadoxine D3 hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum . This leads to a decrease in the number of parasites, thereby alleviating the symptoms of malaria.
安全和危害
生化分析
Biochemical Properties
Sulfadoxine D3 plays a crucial role in biochemical reactions, primarily as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for DNA synthesis and repair. Sulfadoxine D3 interacts with dihydropteroate synthase by mimicking para-aminobenzoic acid, a substrate for the enzyme, thereby competitively inhibiting its activity .
Cellular Effects
Sulfadoxine D3 affects various types of cells by inhibiting folate synthesis, which is critical for cell division and growth. This inhibition leads to a decrease in DNA synthesis and repair, affecting rapidly dividing cells such as bacteria and certain types of cancer cells. Sulfadoxine D3 also influences cell signaling pathways, gene expression, and cellular metabolism by altering the availability of folate, a cofactor in numerous biochemical reactions .
Molecular Mechanism
At the molecular level, Sulfadoxine D3 exerts its effects by binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid to dihydropteroate. This binding interaction is competitive, meaning that Sulfadoxine D3 competes with para-aminobenzoic acid for the active site of the enzyme. The inhibition of dihydropteroate synthase by Sulfadoxine D3 leads to a decrease in the production of dihydrofolic acid and subsequently tetrahydrofolic acid, disrupting DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfadoxine D3 can change over time due to its stability and degradation. Sulfadoxine D3 is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to Sulfadoxine D3 in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in long-term effects on cellular function, including reduced cell proliferation and increased cell death .
Dosage Effects in Animal Models
The effects of Sulfadoxine D3 vary with different dosages in animal models. At low doses, Sulfadoxine D3 effectively inhibits dihydropteroate synthase without causing significant toxicity. At high doses, Sulfadoxine D3 can lead to toxic effects, including liver and kidney damage, due to the accumulation of unmetabolized drug. Threshold effects have been observed, where a certain dosage level is required to achieve effective inhibition of folate synthesis without causing adverse effects .
Metabolic Pathways
Sulfadoxine D3 is involved in the metabolic pathway of folate synthesis. It interacts with dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from para-aminobenzoic acid and pteridine. By inhibiting this enzyme, Sulfadoxine D3 disrupts the production of dihydrofolic acid, a key intermediate in the synthesis of tetrahydrofolic acid. This disruption affects the overall metabolic flux and levels of metabolites involved in folate-dependent biochemical reactions .
Transport and Distribution
Within cells and tissues, Sulfadoxine D3 is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of Sulfadoxine D3 within the body can affect its localization and efficacy, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
Sulfadoxine D3 is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of Sulfadoxine D3 can influence its activity and function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .
属性
IUPAC Name |
4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSFRIWCGOHTNF-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746796 | |
| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262770-70-6 | |
| Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sulfadoxine-D3 in analytical chemistry, particularly in analyzing Sulfonamides in food samples?
A1: Sulfadoxine-D3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfonamides in biological matrices. [, ] Its use helps improve the accuracy and reliability of these methods by accounting for variations during sample preparation and analysis.
Q2: Can you explain the significance of using deuterated compounds like Sulfadoxine-D3 in analytical techniques like LC-MS/MS?
A2: Deuterated compounds like Sulfadoxine-D3 share similar chemical properties with their non-deuterated counterparts but exhibit different masses due to the presence of deuterium (heavy hydrogen) instead of hydrogen atoms. [, ] This difference in mass is easily detectable by mass spectrometry. When used as internal standards in LC-MS/MS, they help correct for variations in ionization efficiency, analyte loss during sample preparation, and instrument fluctuations, leading to more precise and accurate quantification of target analytes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




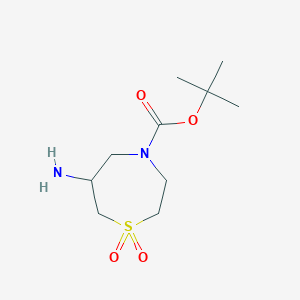

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)
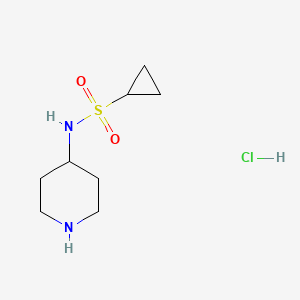
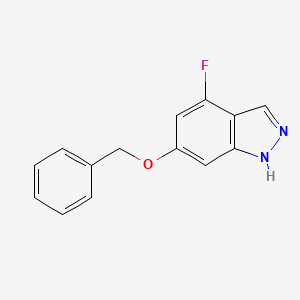
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)
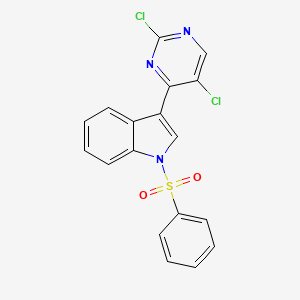

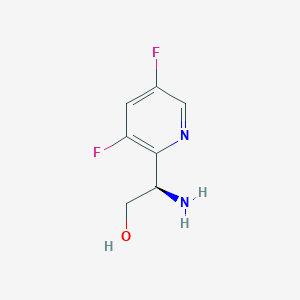

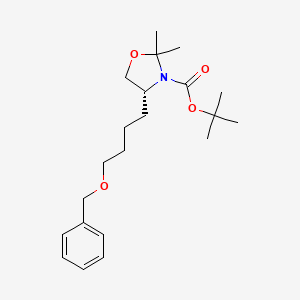
![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)
